Stibogluconate

説明

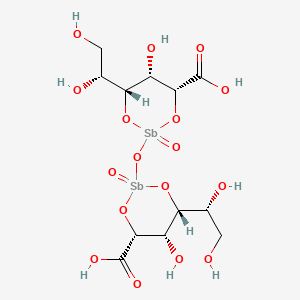

Structure

2D Structure

特性

CAS番号 |

100817-46-7 |

|---|---|

分子式 |

C12H20O17Sb2 |

分子量 |

679.80 g/mol |

IUPAC名 |

(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |

InChI |

InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2*2-,3-,4+,5-;;;;;/m11...../s1 |

InChIキー |

PFOYFBYIHCVQGB-XCCFGPONSA-N |

異性体SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O |

正規SMILES |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Historical Development of Sodium Stibogluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stibogluconate, a pentavalent antimonial compound, has been a cornerstone in the treatment of leishmaniasis for a significant part of the 20th century. This document provides a comprehensive technical overview of its discovery, historical development, and the evolution of our understanding of its mechanism of action. It includes a summary of early synthesis methods, preclinical and clinical data, and detailed experimental protocols where historical information is available. The guide also presents key quantitative data in a structured format and visualizes the compound's mechanism of action and experimental workflows using the DOT language for Graphviz.

Discovery and Historical Development

The journey of sodium this compound as a therapeutic agent began in the early to mid-20th century, a period marked by significant efforts to develop safer and more effective treatments for leishmaniasis than the toxic trivalent antimonials then in use.

Early Research and Synthesis:

The development of less toxic pentavalent antimony (Sb(V)) compounds was a key focus. While the exact timeline of the initial synthesis of sodium this compound is not precisely documented in readily available literature, it is known that it was developed in the 1940s.[1] Workers in India are credited with preparing sodium this compound in the late 1940s through the reaction of antimony pentoxide with sodium hydroxide (B78521).[2] This marked a significant advancement, offering a therapy with a better safety profile compared to its trivalent predecessors. The development is also attributed to the urgent need for effective treatments for Allied troops during World War II.[1] GlaxoSmithKline (formerly Glaxo) was the originator organization for the branded version, Pentostam.

Introduction into Clinical Practice:

Sodium this compound was introduced into medical use in the 1940s and quickly became the mainstay of treatment for all forms of leishmaniasis: visceral, cutaneous, and mucosal.[1][3] For decades, it remained the first-line therapy in many parts of the world. However, its utility has been challenged in recent decades by the emergence of widespread drug resistance, particularly in regions like the Indian subcontinent, and a greater awareness of its potential for serious side effects.[3]

Evolution of Dosing Regimens:

Over the years, the recommended dosage of sodium this compound has evolved in response to changing patterns of drug susceptibility. Initially, lower doses were used, but by the 1980s, recommendations shifted towards a higher dose of 20 mg/kg/day of antimony to combat unresponsiveness to therapy.[1][4] This was initially capped at a maximum daily dose of 850 mg, a restriction that was later suggested to be removed based on efficacy and toxicity data.[1][4]

Mechanism of Action

The precise mechanism of action of sodium this compound was a subject of investigation for many years, and while it is still not fully elucidated, a clearer picture has emerged over time.

The Prodrug Hypothesis:

It is now widely accepted that sodium this compound, a pentavalent antimonial (Sb(V)), acts as a prodrug.[5] It is reduced within the host's macrophages and the Leishmania parasite itself to the more toxic trivalent antimony (Sb(III)) form.[6] This reduction is a critical step for its leishmanicidal activity.

Key Molecular Targets:

The active Sb(III) form is known to interfere with several critical parasite functions:

-

Inhibition of Trypanothione (B104310) Reductase (TryR): Sb(III) has a high affinity for thiol groups and is a potent inhibitor of trypanothione reductase, a key enzyme in the parasite's unique trypanothione-based antioxidant defense system.[6][7] Inhibition of TryR disrupts the parasite's ability to manage oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.[7]

-

Inhibition of DNA Topoisomerase I: Sodium this compound has been shown to specifically inhibit the activity of DNA topoisomerase I in Leishmania donovani.[8] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to disruption of these vital cellular processes.[6][8]

-

Interference with ATP Synthesis: Early research suggested that this compound inhibits macromolecular synthesis by reducing the availability of ATP and GTP, likely as a secondary effect of inhibiting glycolysis and the citric acid cycle.[1][9]

Modulation of Host Immune Response:

Emerging evidence suggests that sodium this compound can also modulate the host's immune response. It has been observed to enhance the production of reactive oxygen species by phagocytes, a phenomenon known as "priming," which may contribute to its overall leishmanicidal effect.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and dosage of sodium this compound. It is important to note that much of the detailed, controlled clinical trial data comes from studies conducted from the 1980s onwards.

Table 1: Evolution of Sodium this compound Dosage Regimens for Leishmaniasis

| Time Period | Recommended Daily Dose (Antimony) | Maximum Daily Dose | Duration of Therapy | Reference(s) |

| Pre-1980s | 10 mg/kg/day | Not consistently specified | Variable | [1] |

| 1980s | 20 mg/kg/day | 850 mg | 20-28 days | [1][4] |

| Post-1980s | 20 mg/kg/day | No upper limit recommended | 20-28 days | [1][4] |

Table 2: Clinical Efficacy of Sodium this compound in Cutaneous Leishmaniasis (Later Studies)

| Study Reference | Leishmania Species | Treatment Regimen (Antimony) | Number of Patients | Cure Rate |

| Saenz et al. (as cited in[13]) | L. panamensis | 20 mg/kg/day (max 850 mg) for 20 days | 19 | 68% |

| Arana et al. (1992)[14] | L. braziliensis | 20 mg/kg/day for 20 days | 25 | 96% |

| Arana et al. (1992)[14] | L. mexicana | 20 mg/kg/day for 20 days | 7 | 57% |

| Ballou et al. (1987)[15] | L. braziliensis panamensis | 20 mg/kg/day for 20 days | 19 | 100% |

| Ballou et al. (1987)[15] | L. braziliensis panamensis | 10 mg/kg/day for 20 days | 21 | 76% |

Table 3: Clinical Efficacy of Sodium this compound in Visceral Leishmaniasis (Later Studies)

| Study Reference | Location | Treatment Regimen (Antimony) | Number of Patients (Branded/Generic) | Initial Cure Rate (Branded/Generic) | Final Cure Rate (6 months) (Branded/Generic) |

| Ritmeijer et al. (2000)[16] | Sudan | Standard | 271 / 245 | 93.7% / 97.6% | 91.3% / 95.9% |

Experimental Protocols

4.1. Synthesis of Sodium this compound (Historical Method)

-

Principle: The synthesis involves the reaction of a pentavalent antimony compound with a chelating agent, in this case, gluconic acid (in the form of its sodium salt).

-

Generalized Protocol (based on historical descriptions):

-

Preparation of Reactants: Antimony pentoxide (Sb₂O₅) and sodium hydroxide (NaOH) are prepared as the primary reactants.[2]

-

Reaction: The antimony pentoxide is reacted with a solution of sodium hydroxide. The precise stoichiometry, temperature, and reaction time from the original experiments are not detailed in the available literature.

-

Purification: The resulting sodium this compound would have been purified through a series of steps, likely involving precipitation, filtration, and washing to remove unreacted starting materials and byproducts. Modern methods often use alcohol for precipitation.[17][18]

-

4.2. Preclinical Evaluation (In Vitro and In Vivo)

-

In Vitro Antileishmanial Activity Assay (Generalized):

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium.

-

Drug Exposure: The cultured promastigotes are exposed to varying concentrations of sodium this compound.

-

Viability Assessment: Parasite viability is assessed after a defined incubation period. Historically, this would have been done through microscopic examination and counting of motile parasites. Modern methods utilize assays like the MTT assay to measure metabolic activity as an indicator of viability.[19]

-

-

Macrophage Amastigote Assay (More modern, but conceptually relevant to early goals):

-

Macrophage Culture: A macrophage cell line or primary macrophages are cultured.

-

Infection: The macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

-

Drug Treatment: The infected macrophages are treated with different concentrations of sodium this compound.

-

Assessment of Infection: The number of amastigotes per macrophage is determined by microscopy after staining (e.g., with Giemsa stain).[19] This allows for the determination of the drug's efficacy against the clinically relevant intracellular stage of the parasite.

-

-

In Vivo Efficacy in Animal Models (Generalized):

-

Animal Model: A suitable animal model, typically mice or hamsters, is used.

-

Infection: The animals are infected with Leishmania parasites.

-

Drug Administration: The infected animals are treated with sodium this compound, usually administered parenterally.

-

Evaluation of Parasite Burden: After the treatment period, the parasite load in target organs (e.g., liver, spleen) is quantified. This can be done by microscopic examination of tissue smears or by culturing tissue homogenates.

-

4.3. Early Clinical Trial Methodology (Generalized)

-

Patient Population: Patients with a confirmed diagnosis of leishmaniasis (visceral, cutaneous, or mucosal) would have been enrolled. Diagnosis would have been based on clinical signs and microscopic identification of parasites in tissue samples.

-

Treatment Regimen: Patients would have been administered daily injections of sodium this compound. The dose and duration of treatment would have been determined based on preclinical studies and early clinical experience.

-

Efficacy Assessment:

-

Visceral Leishmaniasis: Clinical improvement would be assessed by monitoring fever, spleen and liver size, and overall patient well-being. Parasitological cure would be confirmed by the absence of parasites in spleen or bone marrow aspirates.

-

Cutaneous Leishmaniasis: Efficacy would be determined by the healing of skin lesions, including re-epithelialization and resolution of inflammation and induration.[20]

-

-

Safety Monitoring: Patients would be monitored for adverse effects, which would have been documented based on clinical observation and patient reporting.

Mandatory Visualizations

Signaling Pathway of Sodium this compound's Mechanism of Action

Caption: Mechanism of action of sodium this compound in Leishmania.

Experimental Workflow for In Vitro Antileishmanial Drug Screening

Caption: Workflow for assessing antileishmanial activity in macrophages.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. ajtmh.org [ajtmh.org]

- 5. mdpi.com [mdpi.com]

- 6. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Sodium this compound (Pentostam) Potentiates Oxidant Production in Murine Visceral Leishmaniasis and in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium this compound (Pentostam) potentiates oxidant production in murine visceral leishmaniasis and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Placebo-controlled clinical trial of sodium this compound (Pentostam) versus ketoconazole for treating cutaneous leishmaniasis in Guatemala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of high-dose sodium this compound therapy of American cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A randomized comparison of branded sodium this compound and generic sodium this compound for the treatment of visceral leishmaniasis under field conditions in Sudan | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]

- 17. CN1634846B - Process for preparing sodium this compound - Google Patents [patents.google.com]

- 18. CN1634846A - Process for preparing sodium this compound - Google Patents [patents.google.com]

- 19. Cationic Liposomal Sodium this compound (SSG), a Potent Therapeutic Tool for Treatment of Infection by SSG-Sensitive and -Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Efficacy and Safety of Intralesional Sodium this compound for the Treatment of Cutaneous Leishmaniasis in Children under the Age of Two Years - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Sodium Stibogluconate: Chemical Structure and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature and synthesis of sodium stibogluconate, a crucial but structurally enigmatic antileishmanial drug. The information is curated for professionals in research and drug development, with a focus on detailed experimental procedures and the complex chemistry of this important therapeutic agent.

The Ambiguous Chemical Structure of Sodium this compound

The precise chemical structure of sodium this compound remains elusive, with the commonly depicted structures serving as idealized representations.[1] It is not a single molecular entity but rather a complex mixture of polymeric antimony (V) gluconate complexes.[2][3] The composition of this mixture can be influenced by factors such as concentration and the age of the solution.[2]

Upon dilution, the larger polymeric structures of sodium this compound have been observed to break down into a variety of smaller antimony(V)-gluconate complexes with different stoichiometric ratios of antimony to gluconate, including 1:1, 1:2, 1:3, 2:2, 2:3, 2:4, 3:3, and 3:4.[3][4] Computational studies suggest that the antimony center typically adopts a 6-coordinate geometry.[4] This inherent heterogeneity is a critical consideration in both its mechanism of action and its analysis.

Synthesis Pathways

The synthesis of sodium this compound generally involves the reaction of a pentavalent antimony source with sodium gluconate. A prevalent method detailed in the patent literature involves the use of antimony trichloride (B1173362) (SbCl₃) as the antimony source, which is subsequently oxidized to the pentavalent state.

The general synthesis workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of sodium this compound.

Quantitative Data from Synthesis Protocols

The following table summarizes quantitative data from three example synthesis protocols adapted from patent literature.[5][6] The yield is calculated based on the provided weights of reactants and the final product.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Reactants | |||

| Water | 60 kg | 55 kg | 50 kg |

| Sodium Gluconate | 40 kg | 40 kg | 40 kg |

| Antimony Trichloride | 40 kg | 40.08 kg | 40.03 kg |

| Sodium Hydroxide (B78521) (Concentration) | 60% | 60% | 40% |

| Reaction Conditions | |||

| Initial Temperature | 35°C | 37°C | 40°C |

| pH after NaOH addition | 9.8 | 9.6 | 9.5 |

| Stirring Time after NaOH | 30 min | 36 min | 30 min |

| Temperature for Oxidation | 26°C | 28°C | 26°C |

| pH after H₂O₂ addition | 6.0 | 5.7 | 5.5 |

| Stirring Time after H₂O₂ | 30 min | 30 min | 30 min |

| Purification | |||

| Methanol for Precipitation | 20x volume of solution | 20x volume of solution | 15x volume of solution |

| Drying Temperature | 85°C | 85°C | 85°C |

| Yield | |||

| Final Product Weight | 41.1 kg | 42.3 kg | 40 kg |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of sodium this compound, based on published patent information.[5][6][7]

Protocol 1 (based on Embodiment 1)

-

Dissolution of Reactants: In a suitable reaction vessel, add 60 kg of water. Subsequently, add 40 kg of sodium gluconate and stir until completely dissolved.

-

Addition of Antimony Source: Add 40 kg of antimony trichloride to the solution.

-

First pH Adjustment and Complexation: Control the internal temperature at 35°C. Add a 60% solution of sodium hydroxide dropwise until the pH of the solution reaches 9.8. Maintain the temperature and continue stirring for 30 minutes.

-

Oxidation: Lower the internal temperature to 26°C. Add hydrogen peroxide dropwise to adjust the pH to 6.0. Stir the mixture for an additional 30 minutes.

-

Initial Filtration: Add 3 kg of methanol and filter the resulting solution to obtain the crude sodium this compound solution.

-

Precipitation: Add the filtrate to a 20-fold volume of methanol to precipitate the sodium this compound.

-

Final Filtration and Washing: Filter the precipitate and wash with methanol until the chloride ions are no longer detected.

-

Drying: Dry the final product in an oven at 85°C to a constant weight.

Protocol 2 (based on Embodiment 2)

-

Dissolution of Reactants: To a reaction vessel, add 55 kg of water, followed by 40 kg of sodium gluconate. Stir until fully dissolved.

-

Addition of Antimony Source: Introduce 40.08 kg of antimony trichloride into the solution.

-

First pH Adjustment and Complexation: Maintain the internal temperature at 37°C. Add a 60% sodium hydroxide solution dropwise until the pH is 9.6. Continue to stir at this temperature for 36 minutes.

-

Oxidation: Cool the reaction mixture to an internal temperature of 28°C. Add hydrogen peroxide dropwise until the pH is adjusted to 5.7. Stir for 30 minutes.

-

Initial Filtration: Add 2 kg of methanol and filter the solution.

-

Precipitation: The resulting sodium this compound solution is added to 20 times its volume of methanol to induce precipitation.

-

Final Filtration and Washing: The precipitate is filtered and washed with methanol until free of chloride ions.

-

Drying: The purified product is dried at 85°C.

Protocol 3 (based on Embodiment 3)

-

Dissolution of Reactants: Charge a reaction vessel with 50 kg of water and dissolve 40 kg of sodium gluconate with stirring.

-

Addition of Antimony Source: Add 40.03 kg of antimony trichloride to the vessel.

-

First pH Adjustment and Complexation: Control the internal temperature at 40°C. Add a 40% solution of sodium hydroxide dropwise to achieve a pH of 9.5. Stir for 30 minutes while maintaining the temperature.

-

Oxidation: Lower the internal temperature to 26°C. Add hydrogen peroxide dropwise to bring the pH to 5.5. Continue stirring for 30 minutes.

-

Initial Filtration: Add 4 kg of methanol and filter the solution.

-

Precipitation: The filtrate is added to 15 times its volume of methanol to precipitate the product.

-

Final Filtration and Washing: Filter the solid and wash with methanol until no chloride is detected in the washings.

-

Drying: Dry the product at 85°C.

Characterization of Sodium this compound

Due to its complex and polymeric nature, the characterization of sodium this compound requires advanced analytical techniques.

-

Spectroscopic Methods:

-

NMR Spectroscopy: Multidimensional and heteronuclear (¹H, ¹³C, ¹²¹Sb) NMR spectroscopic experiments have been employed to investigate the structure of laboratory-synthesized this compound, providing insights into the connectivity between the antimony center and the gluconate ligand.[8]

-

-

Chromatographic and Mass Spectrometric Methods:

-

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Mass Spectrometry (ES-MS): These powerful hyphenated techniques have been used to analyze the composition of sodium this compound solutions. These studies have confirmed the presence of large polymeric Sb(V)-gluconate complexes that degrade upon dilution into a mixture of smaller species with varying stoichiometries.[3][4]

-

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. Sodium this compound CAS#: 16037-91-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of sodium this compound by online liquid separation cell technology monitored by ICPMS and ESMS and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Process for preparing sodium this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN1634846B - Process for preparing sodium this compound - Google Patents [patents.google.com]

- 7. CN1634846A - Process for preparing sodium this compound - Google Patents [patents.google.com]

- 8. NMR Spectroscopic Investigations of the Antileishmanial Agent Sodium this compound [escholarship.org]

The Core Mechanism of Action of Sodium Stibogluconate in Leishmania: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium stibogluconate (SSG), a pentavalent antimonial (SbV), has long been a frontline treatment for leishmaniasis. Its efficacy is contingent on the intracellular reduction of SbV to its pharmacologically active trivalent state, Sb(III). The cytotoxic mechanism of Sb(III) against Leishmania parasites is multifaceted, primarily targeting the disruption of the parasite's unique thiol-based redox homeostasis and critical energy-generating pathways. This technical guide provides a detailed examination of the molecular mechanisms of SSG, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the involved pathways to support advanced research and drug development efforts.

Introduction: Prodrug Activation and Cellular Transport

Sodium this compound is a prodrug requiring bioactivation. Within the host macrophage and the parasite itself, the pentavalent antimony (SbV) is reduced to the more toxic trivalent form, Sb(III). This reduction is mediated by endogenous thiols such as glutathione (B108866) (GSH) in the host and the parasite-specific dithiol, trypanothione (B104310) (T(SH)₂).

The entry of the activated Sb(III) into Leishmania amastigotes is primarily facilitated by the parasite's aquaglyceroporin 1 (AQP1). This membrane channel, responsible for water and small solute transport, has been identified as the principal gateway for trivalent metalloids. Consequently, downregulation or mutation of the AQP1 gene is a key mechanism of clinical resistance, leading to decreased drug accumulation.

A Dual-Pronged Molecular Assault

Once inside the parasite, Sb(III) exerts its leishmanicidal effect by simultaneously crippling the parasite's energy production and collapsing its antioxidant defense system.

Disruption of Redox Homeostasis via Trypanothione Metabolism

The trypanothione system is the central pillar of the Leishmania redox defense, essential for neutralizing oxidative stress generated by the host macrophage. Sb(III) systematically dismantles this system through two concerted actions:

-

Direct Inhibition of Trypanothione Reductase (TR): TR is a flavoenzyme unique to trypanosomatids and essential for maintaining the reduced pool of trypanothione (T(SH)₂). Sb(III) is a potent inhibitor of TR, binding to key cysteine residues (Cys52, Cys57) in the active site, thereby preventing the reduction of trypanothione disulfide (TS₂).[1][2] This inhibition leads to an accumulation of the oxidized form and a depletion of the functional, reduced form.

-

Sequestration of Intracellular Thiols: Sb(III) has a high affinity for sulfhydryl groups and readily forms complexes with T(SH)₂ and its precursor, glutathione (GSH).[1] These Sb(III)-thiol conjugates are then either sequestered into intracellular vesicles or actively pumped out of the cell, a process mediated by ABC transporters like Multidrug Resistance Protein A (MRPA). This leads to a catastrophic depletion of the parasite's total thiol pool, rendering it defenseless against oxidative damage.

Inhibition of Bioenergetic Pathways

Leishmania amastigotes are heavily dependent on glycolysis and fatty acid β-oxidation for ATP synthesis. Sb(III) has been shown to inhibit key enzymes within these pathways, leading to a severe energy deficit. This bioenergetic collapse compromises all ATP-dependent cellular processes, including DNA replication, protein synthesis, and maintenance of ion gradients, ultimately contributing to parasite death.[3] While the direct inhibition of glycolytic enzymes like phosphofructokinase and pyruvate (B1213749) kinase by Sb(III) is a key proposed mechanism, specific IC50 values are not well-documented in the literature.

Quantitative Data on SSG Activity and Enzyme Kinetics

Summarizing the available quantitative data provides a clearer picture of the drug's potency and its interaction with key molecular targets.

Table 1: Efficacy of Antimonials and Relevant Enzyme Kinetics

| Parameter | Species / Enzyme | Value | Description | Reference(s) |

| ED₅₀ (Amastigotes) | L. donovani (Sb-sensitive) | ~2.5 µg Sb/mL | Effective dose to reduce intracellular amastigotes by 50% in vitro. | [4] |

| ED₅₀ (Amastigotes) | L. donovani (Sb-resistant) | ~7.5 µg Sb/mL | Demonstrates a significant shift in efficacy in resistant clinical isolates. | [4] |

| IC₅₀ (Promastigotes) | L. infantum (SbIII) | 19.33 ± 2.47 µg/mL | 50% inhibitory concentration against the extracellular promastigote stage. | [5] |

| IC₅₀ (Promastigotes) | L. major (SbIII) | 8.19 ± 0.91 µg/mL | Species-specific differences in susceptibility are observed. | [5] |

| Kₘ (Trypanothione Disulfide) | L. donovani Trypanothione Reductase | 36 µM | Michaelis constant for the primary substrate of TR. | |

| Kₘ (NADPH) | L. donovani Trypanothione Reductase | 9 µM | Michaelis constant for the reducing cofactor of TR. |

Key Experimental Protocols

Trypanothione Reductase (TR) Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory potential of a compound against Leishmania TR activity.

Principle: This assay measures the NADPH-dependent reduction of the artificial substrate DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), which produces the yellow-colored compound TNB (2-nitro-5-thiobenzoate), monitored spectrophotometrically at 412 nm. The reaction is coupled to the reduction of trypanothione disulfide (TS₂) by TR.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.

-

Enzyme Solution: Purified recombinant Leishmania TR diluted in assay buffer to a working concentration (e.g., 5-10 mU/mL).

-

Substrate/Cofactor Mix: Prepare a fresh solution in assay buffer containing NADPH (e.g., final concentration 200 µM), TS₂ (e.g., final concentration 75 µM), and DTNB (e.g., final concentration 100 µM).

-

Test Compound: Prepare a dilution series of the inhibitor (e.g., Sb(III)) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%).

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound dilutions to appropriate wells. Include solvent-only controls (100% activity) and a potent known inhibitor as a positive control (0% activity).

-

Add 178 µL of the Substrate/Cofactor Mix to each well.

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the Enzyme Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

-

Normalize the data by calculating the percentage of inhibition relative to the solvent control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantification of Intracellular Thiols by HPLC

Objective: To measure the levels of reduced thiols (GSH, T(SH)₂) in Leishmania parasites after drug exposure.

Principle: Intracellular thiols are extracted, stabilized, and derivatized with a fluorescent labeling agent (e.g., monobromobimane (B13751), mBBr). The fluorescent thiol-adducts are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Detailed Methodology:

-

Sample Preparation:

-

Culture Leishmania promastigotes to mid-log phase and treat with the test compound (and controls) for the desired time.

-

Harvest approximately 5x10⁷ parasites by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular components.

-

Lyse the cells by resuspending the pellet in 100 µL of ice-cold 5% perchloric acid (PCA) to precipitate proteins and stabilize thiols.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant, which contains the acid-soluble low-molecular-weight thiols.

-

-

Derivatization:

-

Neutralize 50 µL of the supernatant by adding a neutralization buffer (e.g., 200 mM MOPS containing 5 M NaOH).

-

Add 5 µL of 100 mM DTT to reduce any oxidized thiols back to their reduced form. Incubate for 30 min at room temperature.

-

Add 10 µL of 25 mM monobromobimane (mBBr) in acetonitrile. Incubate in the dark for 15 minutes at room temperature to allow for fluorescent labeling.

-

Stop the reaction by adding 50 µL of 1 M methanesulfonic acid.

-

-

HPLC Analysis:

-

Inject 20-50 µL of the derivatized sample onto a C18 reverse-phase HPLC column.

-

Separate the thiol-mBBr adducts using a gradient elution.

-

Mobile Phase A: 0.25% acetic acid in water, pH 3.5.

-

Mobile Phase B: 90% methanol (B129727) in water.

-

Example Gradient: 10-25% B over 20 min, followed by a wash and re-equilibration.

-

-

Detect the separated compounds using a fluorescence detector with an excitation wavelength of 380 nm and an emission wavelength of 480 nm.

-

-

Data Analysis:

-

Identify peaks corresponding to GSH and T(SH)₂ by comparing retention times with known standards.

-

Quantify the amount of each thiol by integrating the peak area and comparing it to a standard curve generated from known concentrations of derivatized GSH and T(SH)₂.

-

Visualizing the Molecular Pathways and Workflows

The Mechanism of Action and Resistance Pathway

Caption: Mechanism of sodium this compound (SSG) action and resistance in Leishmania.

Experimental Workflow: TR Inhibition Assay

Caption: A typical experimental workflow for a colorimetric Trypanothione Reductase (TR) inhibition assay.

Conclusion and Future Outlook

The leishmanicidal activity of sodium this compound is a result of its conversion to Sb(III) and the subsequent dual attack on the parasite's redox and energy metabolism. The inhibition of the essential enzyme trypanothione reductase and the depletion of the parasite's thiol pool are the central pillars of its mechanism. Understanding the intricacies of this process, along with the molecular basis of resistance—primarily reduced uptake (AQP1) and enhanced efflux (MRPA)—is critical for the development of next-generation therapies. Future research should focus on strategies to circumvent these resistance mechanisms, such as the development of novel TR inhibitors or agents that restore SSG sensitivity, ensuring the continued utility of antimonials in the global fight against leishmaniasis.

References

- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimony susceptibility of Leishmania isolates collected over a 30-year period in Algeria | PLOS Neglected Tropical Diseases [journals.plos.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Stibogluconate

For Researchers, Scientists, and Drug Development Professionals

Sodium stibogluconate, a pentavalent antimonial compound, has been a cornerstone in the treatment of leishmaniasis for many years.[1][2] Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing therapeutic regimens, overcoming drug resistance, and developing novel anti-leishmanial agents. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and the host-parasite interactions that influence its efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption after parenteral administration and subsequent renal excretion.[3][4] However, the complex nature of its chemical structure and its in vivo conversion to the more toxic trivalent antimony (SbIII) contribute to a multi-compartmental kinetic behavior.[5][6]

Absorption and Distribution

Following intramuscular or intravenous injection, this compound is rapidly absorbed.[3] The drug distributes into various tissues, with evidence of penetration into both affected and normal skin.[7][8] While the initial distribution is quick, a slower elimination phase suggests accumulation in certain body compartments.[6][9]

Metabolism and Excretion

This compound is a prodrug, with its pentavalent antimony (SbV) being reduced to the active trivalent form (SbIII) within macrophages and potentially by the parasite itself.[2] The primary route of elimination for this compound is renal excretion, with a significant portion of the administered dose being recovered in the urine as unchanged drug.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound reported in various studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans with Cutaneous Leishmaniasis

| Parameter | Value (Mean ± SEM) | Reference |

| Single Intramuscular Dose (600 mg Sb) | ||

| Absorption Rate Constant (ka) | 1.71 ± 0.15 hr⁻¹ | [10] |

| Elimination Rate Constant (kd) | 0.391 ± 0.016 hr⁻¹ | [10] |

| Maximum Concentration (Cmax) | 8.77 ± 0.39 mg/L | [10] |

| Time to Peak Concentration (Tmax) | 1.34 ± 0.09 hr | [10] |

| Total Body Clearance (TBC) | 17.67 ± 1.38 L/hr | [10] |

| Volume of Distribution (Vd) | 45.7 ± 2.6 L | [10] |

| Fraction of Dose Excreted in Urine (24 hr) | 0.80 ± 0.07 | [10] |

| Renal Clearance | 12.7 ± 1.16 L/hr | [10] |

| Multiple Intramuscular Doses (600 mg Sb) | ||

| Absorption Half-life (t½a) - First Dose | 0.21 ± 0.023 hr | [9] |

| Absorption Half-life (t½a) - Last Dose | 0.36 ± 0.18 hr | [9] |

| Elimination Half-life (t½β) - First Dose | 9.4 ± 1.9 hr | [9] |

| Elimination Half-life (t½β) - Last Dose | 9.69 ± 2.3 hr | [9] |

| Accumulation Index | 2.33 | [9] |

| Fraction of Dose Excreted in Urine (24 hr) - First Dose | 0.386 ± 0.11 | [9] |

| Fraction of Dose Excreted in Urine (24 hr) - Last Dose | 0.326 ± 0.05 | [9] |

| Renal Clearance (CLr) - First Dose | 4.88 ± 1.13 L/h | [9] |

| Renal Clearance (CLr) - Last Dose | 4.58 ± 1.05 L/h | [9] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration)

| Formulation | Elimination Half-life (t½β) | Volume of Distribution at Steady State (Vss) | Reference |

| Free Sodium this compound (SSG) | 71 min | 0.21 L/kg | [11][12][13] |

| SSG-NIV-dextran | 280 min | 0.34 L/kg | [11][12][13] |

Pharmacodynamics

The anti-leishmanial effect of this compound is multifaceted, involving direct action on the parasite and modulation of the host's immune response.[1]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is believed to involve several pathways:

-

Inhibition of Macromolecular Synthesis: this compound is thought to interfere with the parasite's energy metabolism by inhibiting glycolysis and the citric acid cycle.[14][15] This leads to a reduction in the availability of ATP and GTP, which are essential for DNA, RNA, and protein synthesis.[14][15][16]

-

Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within Leishmania cells, leading to oxidative damage to cellular components and ultimately apoptosis.[1]

-

Impairment of Antioxidant Defenses: this compound can compromise the parasite's antioxidant defense mechanisms, such as the trypanothione (B104310) reductase system, making it more susceptible to oxidative stress.[1]

-

Modulation of Host Immune Response: this compound can enhance the host's immune response by stimulating macrophages to produce ROS and modulating cytokine production.[1][17] This potentiation of the phagocyte respiratory burst is considered a key component of its leishmanicidal effect.[18][19]

Pharmacodynamic Effects

-

A 4-hour exposure to 500 micrograms of Sb (in the form of this compound) per ml decreased the viability of Leishmania mexicana promastigotes and amastigotes by 40% to 61%.[15]

-

The same exposure resulted in a 51% to 65% decrease in the incorporation of labels into DNA, RNA, and protein, and a 56% to 65% decrease in the incorporation into purine (B94841) nucleoside triphosphates (ATP and GTP).[15]

Resistance Mechanisms

Resistance to this compound is a growing clinical concern and is associated with:

-

Altered Thiol Metabolism: Resistant parasites may exhibit increased levels of glutathione (B108866) (GSH) and trypanothione, which can conjugate with and detoxify the active trivalent antimony.[20]

-

Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the parasite.

-

Host-Parasite Interactions: this compound-resistant Leishmania donovani strains have been shown to down-regulate the expression of host gamma-glutamylcysteine (B196262) synthetase in macrophages, leading to reduced intramacrophage GSH levels. This creates a more oxidative environment that may inhibit the reduction of SbV to the more toxic SbIII.[21][22]

Experimental Protocols

Measurement of Antimony Concentration

-

Method: Electrothermal atomic absorption spectrophotometry.

-

Sample Preparation: Whole blood samples are diluted with Triton X-100. Skin biopsies are ashed and processed before analysis.[7][8][10]

-

Application: This method is used to determine the concentration of antimony in biological samples for pharmacokinetic studies.

In Vitro Drug Susceptibility Testing

-

Promastigote Assay: Leishmania promastigotes are cultured in vitro and exposed to varying concentrations of this compound. Parasite viability is then assessed, often using methods like the MTT assay.[2] It is important to note that this assay may not always correlate well with clinical outcomes.[17][23]

-

Amastigote/Macrophage System: Macrophages are infected with Leishmania amastigotes in vitro and then treated with this compound. The number of intracellular amastigotes is quantified after a set period. This system is considered more representative of the in vivo situation.[17][23]

-

Semi-automated Assessment: A semi-automated method can be used to assess the in vitro activity of potential anti-leishmanial drugs, allowing for higher throughput screening.

Visualizations

Diagram 1: Proposed Mechanism of Action of this compound

References

- 1. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. mims.com [mims.com]

- 4. Sodium this compound (UK PID) [inchem.org]

- 5. Sodium this compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Skin uptake, distribution, and elimination of antimony following administration of sodium this compound to patients with cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Skin uptake, distribution, and elimination of antimony following administration of sodium this compound to patients with cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical efficacy and pharmacokinetics of antimony in cutaneous leishmaniasis patients treated with sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of antimony in patients treated with sodium this compound for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, toxicities, and efficacies of sodium this compound formulations after intravenous administration in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, Toxicities, and Efficacies of Sodium this compound Formulations after Intravenous Administration in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 14. Sodium this compound - Wikipedia [en.wikipedia.org]

- 15. Biochemical mechanisms of the antileishmanial activity of sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dermnetnz.org [dermnetnz.org]

- 17. africaresearchconnects.com [africaresearchconnects.com]

- 18. Sodium this compound (Pentostam) potentiates oxidant production in murine visceral leishmaniasis and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sodium this compound (Pentostam) Potentiates Oxidant Production in Murine Visceral Leishmaniasis and in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The In Vivo Susceptibility of Leishmania donovani to Sodium this compound Is Drug Specific and Can Be Reversed by Inhibiting Glutathione Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Resistance of Leishmania donovani to sodium this compound is related to the expression of host and parasite gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resistance of Leishmania donovani to Sodium this compound Is Related to the Expression of Host and Parasite γ-Glutamylcysteine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Leishmania resistant to sodium this compound: drug-associated macrophage-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium stibogluconate molecular formula and CAS number

This guide provides essential chemical and structural information for sodium stibogluconate, a pentavalent antimony compound recognized for its therapeutic applications, particularly in the treatment of leishmaniasis. The following sections detail its molecular formula and Chemical Abstracts Service (CAS) number, presented for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Sodium this compound is a complex substance, and its precise chemical structure can be ambiguous, with solutions potentially containing multiple antimony compounds.[1] Nevertheless, key identifiers have been established for its nonahydrate form, which are crucial for regulatory and research purposes.

Below is a summary of the primary chemical identifiers for sodium this compound.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₇O₁₇Sb₂ · 3Na · 9H₂O[2] |

| CAS Number | 16037-91-5[2] |

| Synonyms | Antimony Sodium Gluconate, SSG[2] |

It is important to note that while the nonahydrate form is commonly cited, other sources may list slightly different molecular formulas, which could be attributed to variations in the degree of hydration.[3][4]

Structural and Relational Overview

The following diagram illustrates the fundamental relationship between the compound's common name, its empirical formula, and its unique CAS registry number. This visualization provides a clear, logical connection between these key identifiers.

References

Preclinical Toxicological Profile of Stibogluconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium stibogluconate, a pentavalent antimonial compound, has long been a cornerstone in the treatment of leishmaniasis. Despite its therapeutic efficacy, concerns regarding its toxicity profile persist, necessitating a thorough understanding of its preclinical safety data. This technical guide provides a comprehensive overview of the toxicological profile of this compound as observed in preclinical studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with this compound and in guiding future research and development efforts. This document summarizes key findings from acute, repeated-dose, and specialized toxicity studies, and delves into the mechanistic underpinnings of this compound-induced toxicity.

Acute Toxicity

Single-dose toxicity studies are fundamental in characterizing the immediate adverse effects of a substance. Preclinical data for sodium this compound indicates dose- and species-dependent acute toxicity.

Data Presentation: Acute Toxicity

| Species | Route of Administration | Vehicle | Dose/Parameter | Observed Effects | Reference |

| Mouse | Intraperitoneal | Not Specified | LD50: 33 mg/kg | Not Specified | [1] |

| Dog | Intravenous | Saline | 10 mg Sb(V)/kg | No overt clinical signs of toxicity. | [2] |

| Dog | Intravenous | Saline | 40 mg Sb(V)/kg | Significant increase in aspartate aminotransferase (AST) levels at 24 hours post-dosing. | [2] |

| Mouse | Intravenous | Not Specified | 33 mg Sb(V)/kg | No obvious adverse effects. | [2] |

| Mouse | Intravenous | Not Specified | 222 mg Sb(V)/kg | No signs of toxicity. | [2] |

Experimental Protocols: Acute Toxicity in Dogs

A study involving healthy dogs aimed to assess the acute toxicity of intravenously administered sodium this compound.

-

Test System: Healthy dogs.

-

Route of Administration: Intravenous infusion.

-

Dose Levels: 10 mg/kg and 40 mg/kg of pentavalent antimony (SbV).

-

Observations: Clinical signs, behavioral changes, food and water intake, temperature, heart rate, and respiratory rate were monitored for the first 48 hours after administration.

-

Clinical Pathology: A complete serum biochemical analysis was performed before dosing, at 24 hours post-dosing, and at 1 month post-dosing.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of prolonged exposure to a substance. Preclinical studies with this compound have primarily focused on hepatic and renal toxicity.

Hepatotoxicity

Preclinical evidence consistently points to the liver as a target organ for this compound toxicity.

Data Presentation: Repeated-Dose Hepatotoxicity in Mice

| Species | Route of Administration | Dose | Duration | Key Findings | Reference |

| Mouse (albino) | Intraperitoneal | 20 µg/kg/day | 14 days | Significant increase in serum AST, ALT, and ALP levels. Histopathological assessment showed hepatocytic necrosis. | [3] |

Experimental Protocols: 14-Day Hepatotoxicity Study in Mice

This study investigated the hepatotoxic potential of repeated administration of sodium this compound in a mouse model.

-

Test System: Adult male albino mice.

-

Route of Administration: Intraperitoneal injection.

-

Dose Level: 20 µg/kg/day.

-

Duration: 14 days.

-

Endpoints:

-

Biochemical Analysis: Serum levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) were measured at 1, 3, and 6 weeks post-treatment.

-

Histopathology: Liver tissues were collected for histopathological examination.[3]

-

Nephrotoxicity

The kidneys are another primary target for this compound-induced toxicity, with evidence of tubular damage.

Data Presentation: Repeated-Dose Nephrotoxicity in Mice

| Species | Route of Administration | Dose | Duration | Key Findings | Reference |

| Mouse (albino) | Intraperitoneal | 20 mg/kg/day | 14 days | Significant increase in serum creatinine (B1669602) and blood urea (B33335) levels. Histopathological assessment proved tubular necrosis. | [4] |

Experimental Protocols: 14-Day Nephrotoxicity Study in Mice

A study in mice was conducted to evaluate the effects of repeated this compound administration on renal function and structure.

-

Test System: Adult male albino mice.

-

Route of Administration: Intraperitoneal injection.

-

Dose Level: 20 mg/kg/day.

-

Duration: 14 days.

-

Endpoints:

-

Biochemical Analysis: Serum levels of creatinine and blood urea were measured at 1, 3, and 6 weeks post-treatment.

-

Histopathology: Kidney tissues were collected for histopathological examination.[4]

-

Specialized Toxicology

Cardiovascular Toxicity

While clinical reports suggest potential cardiotoxicity with this compound, detailed preclinical cardiovascular safety pharmacology studies are not extensively reported in the available literature.[5][6][7][8] Observed effects in clinical use include ECG changes such as T-wave inversion and Q-T interval prolongation.[6]

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of sodium this compound from preclinical studies is limited in the publicly available literature. It is noted that the drug is considered less safe than other options during pregnancy.[9] Standard guideline studies (e.g., OECD 414, 415) are necessary to fully characterize the potential risks.

Genotoxicity

Mechanism of Toxicity

The precise mechanisms underlying this compound toxicity are not fully elucidated but are thought to involve multiple pathways.

Oxidative Stress

A significant mechanism of this compound's toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] This can lead to damage of cellular components, including lipids, proteins, and nucleic acids, ultimately resulting in apoptosis.[10] this compound is also believed to impair the parasite's antioxidant defense systems, such as trypanothione (B104310) reductase and superoxide (B77818) dismutase, further potentiating the toxic effects of ROS.[10]

Enzyme Inhibition

This compound is thought to interfere with key enzymatic processes. It may disrupt thiol proteins by binding to sulfhydryl groups.[6] Additionally, it has been proposed to inhibit macromolecular synthesis by reducing the availability of ATP and GTP, potentially secondary to the inhibition of the citric acid cycle and glycolysis.[9]

Signaling Pathway Visualization

Toxicokinetics

Following intravenous or intramuscular administration, antimony from sodium this compound is rapidly excreted, primarily via the kidneys.[6] Studies have shown that a large percentage of the administered dose is recovered in the urine within a few hours.[6] The rapid renal elimination is reflected by a significant decrease in the serum or whole blood antimony concentration.[6]

Experimental Workflow Visualization

Conclusion

The preclinical toxicological profile of sodium this compound is characterized by dose- and species-dependent effects, with the liver and kidneys being the primary target organs. The mechanism of toxicity is multifactorial, with oxidative stress and enzyme inhibition playing significant roles. While existing preclinical data provide valuable insights, there are notable gaps, particularly in the areas of reproductive and developmental toxicity and genotoxicity. Further studies conducted according to current regulatory guidelines are warranted to provide a more complete safety profile and to better inform the risk-benefit assessment of this important therapeutic agent. This comprehensive understanding is essential for the continued safe and effective use of this compound and for the development of new, less toxic antileishmanial drugs.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Sodium this compound (UK PID) [inchem.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cardiac effects of sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

Early In Vitro and In Vivo Studies of Stibogluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro and in vivo studies of sodium stibogluconate, a pentavalent antimonial compound that has been a cornerstone in the treatment of leishmaniasis for decades. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action through signaling pathway diagrams.

In Vitro Efficacy of this compound

Early in vitro studies were crucial in establishing the direct anti-leishmanial activity of this compound. These experiments primarily focused on determining the concentration of the drug required to inhibit the growth of or kill Leishmania parasites, particularly the promastigote (the insect stage) and the clinically relevant amastigote (the mammalian intracellular stage) forms.

Quantitative Data: In Vitro Susceptibility

The following tables summarize the 50% inhibitory concentration (IC50) values of sodium this compound against different Leishmania species from various studies. It is important to note that early formulations of this compound contained preservatives, such as m-chlorocresol, which were found to have their own anti-leishmanial activity, particularly against promastigotes. Later studies used ether-extracted, preservative-free this compound to determine the true efficacy of the antimony compound.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes

| Leishmania Species | Drug Formulation | IC50 (µg Sb/mL) | Reference |

| L. panamensis | Unfractionated | 154 | [1] |

| L. panamensis | Ether-extracted | > 4,000 | [1] |

| L. donovani | Pentostam® | >64 | [2] |

| L. donovani | Crystalline substance | >64 | [2] |

Table 2: In Vitro Activity of this compound Against Intracellular Leishmania Amastigotes

| Leishmania Species | Host Cell | Drug Formulation | IC50 (µg Sb/mL) | Reference |

| L. panamensis | Macrophages | Ether-extracted | 10.3 | [1] |

| L. donovani | Mouse Peritoneal Macrophages | Pentostam® | 22 - 28 | [2] |

| L. donovani | Mouse Peritoneal Macrophages | Crystalline substance | 9 - 11 | [2] |

| L. donovani | Macrophages from normal BALB/c mice | Sodium this compound | 80 | [3] |

| L. donovani | Macrophages from drug-treated BALB/c mice | Sodium this compound | 40 | [3] |

Experimental Protocols: In Vitro Assays

A common early method for assessing the activity of this compound against Leishmania promastigotes involved the following steps:

-

Parasite Culture: Leishmania promastigotes were cultured in a suitable liquid medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum.

-

Drug Preparation: Sodium this compound was dissolved and sterilized, often by filtration. A series of dilutions were prepared.

-

Assay Setup: Promastigotes in the logarithmic growth phase were seeded into 96-well plates. The different concentrations of this compound were then added to the wells.

-

Incubation: The plates were incubated at a temperature suitable for promastigote growth (typically 25-27°C) for a defined period (e.g., 72 hours).

-

Assessment of Viability: Parasite viability was assessed using various methods, including:

-

Microscopic Counting: Direct counting of motile parasites using a hemocytometer.

-

Colorimetric Assays: More modern approaches utilize metabolic indicators like MTT or resazurin, where a color change corresponds to the number of viable cells.

-

-

IC50 Calculation: The IC50 value was determined by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Evaluating the effect of this compound on the clinically relevant amastigote stage required an intracellular infection model:

-

Host Cell Culture: Macrophages, either from primary sources (e.g., mouse peritoneal macrophages) or cell lines (e.g., THP-1), were cultured and seeded in multi-well plates.

-

Infection: The cultured macrophages were infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

-

Drug Treatment: After allowing for infection and differentiation, the infected macrophages were treated with various concentrations of sodium this compound.

-

Incubation: The plates were incubated under conditions suitable for mammalian cell culture (37°C, 5% CO2) for a specific duration (e.g., 72-96 hours).

-

Assessment of Infection: The number of intracellular amastigotes was quantified. This was traditionally done by:

-

Giemsa Staining: Fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per macrophage.

-

-

IC50 Calculation: The IC50 was calculated as the drug concentration that caused a 50% reduction in the number of intracellular amastigotes compared to untreated controls.

In Vivo Efficacy of this compound

Animal models of leishmaniasis were instrumental in evaluating the therapeutic potential of this compound in a whole-organism context. Early studies predominantly used hamsters and mice, which develop visceral or cutaneous forms of the disease depending on the Leishmania species and the route of infection.

Quantitative Data: In Vivo Efficacy

The following tables present data from early in vivo studies, demonstrating the effect of sodium this compound on parasite burden in different organs of infected animal models.

Table 3: In Vivo Efficacy of Sodium this compound in Hamsters Infected with Leishmania chagasi

| Animal Model | Leishmania Species | Treatment Regimen | Organ | Parasite Burden (Amastigotes/100 cells) | Outcome | Reference |

| Hamster | L. chagasi | 20 mg/kg/day for 20 days (i.m.) | Spleen | 0 (Treated) vs. 9.1 ± 6.2 (Control) | Complete clearance of amastigotes | [4] |

Table 4: In Vivo Efficacy of Sodium this compound in BALB/c Mice Infected with Leishmania donovani

| Animal Model | Leishmania Species | Treatment Regimen | Organ | Parasite Burden Reduction (%) | Reference |

| BALB/c Mouse | L. donovani | 40-50 mg SbV/kg (free drug) on days 7 & 8 post-infection | Liver | ~99% | [5] |

| BALB/c Mouse | L. donovani | 40-50 mg SbV/kg (free drug) on days 7 & 8 post-infection | Spleen | Little to no effect | [5] |

| BALB/c Mouse | L. donovani | 300 mg Sb(V)/kg (single dose) | Liver | >97% (in responsive strains) | [6] |

| BALB/c Mouse | L. donovani | 300 mg Sb(V)/kg (single dose) | Spleen | Significant reduction (in some strains) | [6] |

Experimental Protocols: In Vivo Studies

-

Hamster Model: Golden hamsters are highly susceptible to Leishmania donovani and develop a progressive visceral leishmaniasis that mimics the human disease. Infection was typically established by intracardiac or intraperitoneal injection of amastigotes or promastigotes.

-

Mouse Model: BALB/c mice are a commonly used inbred strain susceptible to Leishmania donovani. Infection was usually initiated by intravenous injection of parasites.

Sodium this compound was typically administered parenterally, either through intramuscular (i.m.) or subcutaneous (s.c.) injections. The dosage and duration of treatment varied between studies.

The efficacy of the treatment was determined by quantifying the parasite load in target organs, primarily the liver and spleen, at the end of the experiment. Common methods included:

-

Leishman-Donovan Units (LDU): This semi-quantitative method involves microscopic examination of Giemsa-stained tissue imprints (touch preparations) from the liver and spleen. The LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

-

Culture Outgrowth: A more sensitive method where serial dilutions of homogenized organ tissue are cultured in a medium that supports the growth of promastigotes. The highest dilution yielding viable promastigotes is used to estimate the parasite burden.

-

Quantitative PCR (qPCR): A modern and highly sensitive technique to quantify parasite DNA in host tissues.

Mechanism of Action of this compound

The precise molecular mechanism of action of sodium this compound is complex and not fully elucidated. It is generally accepted that the pentavalent antimony (SbV) in this compound is a prodrug that is reduced to the more toxic trivalent form (SbIII) within the host macrophage and/or the parasite itself. The proposed mechanisms of action involve interference with the parasite's energy metabolism and induction of oxidative stress.

Inhibition of Glycolysis and Fatty Acid β-Oxidation

Early studies suggested that this compound disrupts the central energy metabolism of Leishmania. The parasite is heavily reliant on glycolysis for ATP production. This compound has been shown to inhibit key enzymes in this pathway.

Caption: Inhibition of key enzymes in glycolysis and β-oxidation by this compound.

Induction of Oxidative Stress in Macrophages

This compound is also thought to exert its anti-leishmanial effect by modulating the host's immune response, particularly by inducing oxidative stress within infected macrophages. This involves the activation of signaling pathways that lead to the production of reactive oxygen species (ROS), which are toxic to the intracellular amastigotes.

Caption: this compound-mediated activation of macrophage signaling pathways leading to ROS production.

Conclusion

The early in vitro and in vivo studies of sodium this compound laid the essential groundwork for its clinical use in treating leishmaniasis. These foundational experiments established its efficacy against both the promastigote and, more importantly, the intracellular amastigote stages of the Leishmania parasite. The data gathered from animal models, particularly mice and hamsters, provided crucial insights into its therapeutic potential and dosing regimens. While the precise molecular targets are still a subject of ongoing research, the initial investigations into its mechanism of action correctly identified the disruption of parasite energy metabolism and the induction of host-mediated oxidative stress as key components of its anti-leishmanial activity. This technical guide serves as a comprehensive resource for understanding the seminal research that has underpinned the use of this important drug for decades.

References

- 1. Sodium this compound (Pentostam) inhibition of glucose catabolism via the glycolytic pathway, and fatty acid beta-oxidation in Leishmania mexicana amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 3. MAPK/ERK activation in macrophages promotes Leishmania internalization and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. journals.asm.org [journals.asm.org]

- 6. Efficacies of vesicular and free sodium this compound formulations against clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

Stibogluconate's Disruption of Parasite Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical pathways within parasites, primarily of the Leishmania genus, that are affected by the pentavalent antimonial drug, sodium stibogluconate. The document summarizes key quantitative data, presents detailed experimental protocols for foundational research in this area, and includes visualizations of the critical molecular interactions and experimental workflows.

Executive Summary

Sodium this compound has been a cornerstone in the treatment of leishmaniasis for decades. Its mechanism of action is multifaceted, primarily targeting the parasite's energy production, redox homeostasis, and macromolecular synthesis. The drug is administered as a pentavalent antimonial (SbV) and is believed to be largely a prodrug, requiring reduction to the more toxic trivalent form (SbIII) to exert its full effect. This conversion is thought to occur within the host macrophage and potentially within the parasite itself. The primary modes of action include the inhibition of key enzymes in glycolysis and fatty acid oxidation, leading to a significant drop in ATP and GTP levels. Concurrently, this compound's active form disrupts the parasite's unique thiol-based antioxidant system by inhibiting trypanothione (B104310) reductase, thereby increasing oxidative stress. These interconnected effects culminate in the cessation of DNA, RNA, and protein synthesis, ultimately leading to parasite death.

Quantitative Effects of this compound on Leishmania

The following tables summarize the quantitative impact of this compound on various parasite species and biochemical processes.

Table 1: In Vitro Susceptibility of Leishmania Species to Sodium this compound

| Leishmania Species | Parasite Stage | Host Cell (for amastigotes) | IC50 (µg Sb/mL) | Reference |

| L. panamensis | Promastigote | - | > 4,000 (preservative-free) | [1] |

| L. panamensis | Amastigote | Macrophage | 10.3 | [1] |

| L. donovani (AG83, SSG-sensitive) | Promastigote | - | 20 µM (PC-SA liposome) | [2] |

| L. donovani (AG83, SSG-sensitive) | Promastigote | - | 24 µM (PC-DDAB liposome) | [2] |

| L. donovani (GE1F8R, SSG-resistant) | Promastigote | - | 52 µM (PC-SA liposome) | [2] |

| L. donovani (GE1F8R, SSG-resistant) | Promastigote | - | 70 µM (PC-DDAB liposome) | [2] |

Table 2: Inhibition of Key Metabolic Processes in Leishmania mexicana by this compound

| Metabolic Process | Parasite Stage | This compound Concentration | % Inhibition | Reference |

| Viability | Promastigotes & Amastigotes | 500 µg Sb/mL (4h) | 40 - 61% | [3] |

| DNA, RNA & Protein Synthesis | Promastigotes & Amastigotes | 500 µg Sb/mL (4h) | 51 - 65% | [3] |

| Purine Nucleoside Triphosphate Synthesis | Promastigotes & Amastigotes | 500 µg Sb/mL (4h) | 56 - 65% | [3] |

| Glycolysis (from [6-14C]glucose) | Amastigotes | 500 µg Sb/mL | 69% | [4] |

| Fatty Acid β-oxidation (from [1-14C]palmitate) | Amastigotes | 500 µg Sb/mL | 67% | [4] |

Core Biochemical Pathways Targeted by this compound

This compound exerts its antiparasitic effects by disrupting several vital biochemical pathways. The following sections detail these pathways and are accompanied by diagrams generated using the DOT language.

Disruption of Thiol Redox Metabolism

A primary target of the active trivalent form of antimony (SbIII) is the trypanothione redox system, which is unique to trypanosomatids and essential for their defense against oxidative stress. SbIII inhibits trypanothione reductase (TR), the enzyme responsible for maintaining a reduced pool of trypanothione. This inhibition leads to an accumulation of oxidized trypanothione disulfide and a subsequent increase in damaging reactive oxygen species (ROS).[1][5]

Inhibition of Energy Metabolism

This compound significantly impairs the central carbon metabolism of Leishmania, targeting both glycolysis and fatty acid β-oxidation.[4] This dual inhibition severely depletes the parasite's supply of ATP and GTP, which are essential for all energy-dependent cellular processes, including macromolecular synthesis.[3] The reduction in ATP and GTP is a critical factor contributing to the drug's leishmanicidal activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biochemical effects of this compound on Leishmania.

In Vitro Susceptibility Assay for Intracellular Amastigotes

This protocol is adapted from methodologies used to assess the efficacy of antileishmanial compounds against the clinically relevant intracellular stage of the parasite.

Protocol Details:

-

Macrophage Seeding:

-

Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

-

Alternatively, harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal lavage with cold, sterile PBS.

-

Seed the macrophages in 96-well microplates at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

-

-

Parasite Infection:

-

Culture Leishmania promastigotes to the stationary phase.

-

Infect the adherent macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10 parasites per macrophage.

-

Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

-

Drug Application:

-

After the infection period, wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.

-

Prepare serial dilutions of sodium this compound in the appropriate culture medium.

-

Add the drug dilutions to the infected macrophages and incubate for a further 72-96 hours.

-

-

Quantification and Analysis:

-

Following incubation with the drug, fix the cells with methanol (B129727) and stain with Giemsa stain.

-

Determine the number of amastigotes per 100 macrophages by light microscopy.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

-

Trypanothione Reductase Activity Assay

This assay measures the activity of trypanothione reductase, a key enzyme in the parasite's antioxidant defense system and a target of this compound. The assay is based on the reduction of DTNB (Ellman's reagent) by trypanothione, which is maintained in its reduced state by trypanothione reductase.

Protocol Details:

-

Preparation of Cell Lysate:

-

Harvest Leishmania promastigotes by centrifugation and wash with PBS.

-

Resuspend the parasite pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the enzyme.

-

-

Enzyme Assay:

-

The reaction is typically performed in a 96-well plate.

-

The reaction mixture contains:

-

50 mM Tris-HCl, pH 7.5

-

1 mM EDTA

-

200 µM NADPH

-

75 µM Trypanothione disulfide (T[S]2)

-

100 µM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

-

Add the parasite lysate to the wells.

-

To test for inhibition, pre-incubate the lysate with various concentrations of trivalent antimony (the active form of this compound) before adding the substrates.

-

Initiate the reaction by adding T[S]2.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) as DTNB is reduced.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the inhibitor.

-

If applicable, calculate kinetic parameters such as the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations.

-

Measurement of Macromolecular Synthesis via Radiolabeled Precursor Incorporation

This method assesses the impact of this compound on the synthesis of DNA, RNA, and protein by measuring the incorporation of radiolabeled precursors.

Protocol Details:

-

Parasite Culture and Drug Treatment:

-

Culture Leishmania promastigotes to mid-log phase.

-

Incubate the parasites with or without this compound at the desired concentration for a specified period (e.g., 4 hours).

-

-

Radiolabeling:

-

Add a radiolabeled precursor to the culture medium. Common precursors include:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³⁵S]-methionine or [³H]-leucine

-

-

Incubate for a further period (e.g., 2-4 hours) to allow for incorporation.

-

-

Harvesting and Precipitation:

-

Harvest the parasites by centrifugation and wash with cold PBS.

-

Lyse the cells and precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate by filtration onto glass fiber filters.

-

-

Quantification:

-

Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabel.

-

Place the dried filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) or as a percentage of the control (untreated parasites).

-

A decrease in CPM in the drug-treated samples indicates inhibition of the respective macromolecular synthesis pathway.

-

Conclusion

The antileishmanial activity of sodium this compound is a result of its concerted attack on multiple, vital biochemical pathways within the parasite. Its ability to simultaneously disrupt energy metabolism, compromise the parasite's antioxidant defenses, and halt the synthesis of essential macromolecules underscores its efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of antimonial drugs and the development of new therapeutic strategies to combat leishmaniasis. A thorough understanding of these molecular interactions is paramount for overcoming the challenge of drug resistance and for the rational design of next-generation antiparasitic agents.

References

- 1. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sodium this compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Chemoinformatics Strategies for Leishmaniasis Drug Discovery [frontiersin.org]

- 5. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complexity of Stibogluconate: A Technical Guide to Degradation and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and degradation pathways of sodium stibogluconate solutions, a critical component in the treatment of leishmaniasis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the factors influencing the stability of this compound and outlines methodologies for its accurate assessment.